2-(2-Hydroxymethylphenyl)phenol
Overview
Description
2-(2-Hydroxymethylphenyl)phenol is an organic compound with the molecular formula C13H12O2. It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the phenyl ring.
Mechanism of Action
Target of Action
It’s known that phenolic compounds, which this compound is a derivative of, often interact with proteins, enzymes, and cellular receptors, influencing various biochemical pathways .
Mode of Action
Phenolic compounds generally exert their effects through antioxidant activity, binding to proteins, and modulating enzyme function
Biochemical Pathways
Phenolic compounds are known to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cell signaling . More research is required to identify the specific pathways impacted by this compound.
Pharmacokinetics
Phenolic compounds are generally known to undergo extensive metabolism in the body, involving phase 1 and phase 2 enzymes, and gut microbiota . These metabolic reactions determine the bioavailability and pharmacological action of phenolic compounds .
Result of Action
Phenolic compounds are generally known for their antioxidant activity, ability to modulate enzyme function, and potential to bind to various cellular targets
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of phenolic compounds .
Biochemical Analysis
Biochemical Properties
2-(2-Hydroxymethylphenyl)phenol has been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes, obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
It is known that rapid rainfall events can be responsible for a large proportion of annual nutrient and carbon loading from a watershed . The bioavailability of organic matter during these rapid loading events increases, suggesting that storms play a relevant role in the mobilization of potentially labile terrestrial carbon .
Dosage Effects in Animal Models
It is known that phenolic compounds have shown neuroprotective effects in animal models .
Metabolic Pathways
Phenolic compounds are mainly biosynthesized by the shikimate pathway in advanced plants .
Transport and Distribution
The transport of phenol in bulk is subject to strict regulations within most countries in Europe .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxymethylphenyl)phenol can be synthesized through the reduction of precursor aldehydes. One common method involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. The resulting aldehydes are then reduced using sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group activates the aromatic ring towards substitution reactions
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for mild oxidation.
Reduction: Sodium borohydride is used for reducing aldehydes to alcohols.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
2-(2-Hydroxymethylphenyl)phenol has several applications in scientific research:
Biology: Investigated for its potential as a borate complexant and its role in biological oxidation processes.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenol: Lacks the additional phenyl ring, making it less complex.
4-Hydroxymethylphenol: Differently substituted, leading to variations in reactivity and applications.
2-Hydroxybenzaldehyde: An aldehyde derivative with different chemical properties and uses
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of more complex molecules make it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,14-15H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCSCCNLDZVFBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556600 | |
Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-97-6 | |
Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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